(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine
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Overview
Description
(2-(4-Fluorophenyl)spiro[33]heptan-2-yl)methanamine is a spirocyclic amine compound characterized by a unique spiro[33]heptane core structure with a fluorophenyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)spiro[3 One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro[33]heptane core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the fluorophenyl ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may facilitate binding to certain receptors or enzymes, while the spirocyclic core provides structural stability. The methanamine moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share the spirocyclic core structure and exhibit photochromic properties.
Spirooxindoles: Similar in structure, these compounds are known for their biological activity and potential therapeutic applications.
Spirocyclic Amines: A broader category that includes various spirocyclic compounds with amine functionalities.
Uniqueness
(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18FN |
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Molecular Weight |
219.30 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)spiro[3.3]heptan-2-yl]methanamine |
InChI |
InChI=1S/C14H18FN/c15-12-4-2-11(3-5-12)14(10-16)8-13(9-14)6-1-7-13/h2-5H,1,6-10,16H2 |
InChI Key |
MSHAVCZHSZAPQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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